molecular formula C17H26N4O B6469755 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 2640953-65-5

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B6469755
CAS No.: 2640953-65-5
M. Wt: 302.4 g/mol
InChI Key: RWSFDRQQLRNSJR-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a unique combination of a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a tetrahydroquinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic synthesis. One common approach includes:

  • Formation of the Pyrrolidine Ring: : Starting from a suitable precursor such as 4-hydroxybutanal, the pyrrolidine ring can be constructed via cyclization reactions. This step often involves the use of reducing agents like sodium borohydride (NaBH4) and catalysts such as palladium on carbon (Pd/C).

  • Introduction of the Oxane Ring: : The oxane ring can be introduced through a nucleophilic substitution reaction where a hydroxyl group is replaced by an oxane moiety. This step may require reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA).

  • Construction of the Tetrahydroquinazoline Core: : This involves the condensation of an appropriate amine with a quinazoline precursor. Common reagents include ammonium acetate and acetic acid under reflux conditions.

  • Final Assembly: : The final step involves coupling the pyrrolidine-oxane intermediate with the tetrahydroquinazoline core. This can be achieved through amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the compound, especially where leaving groups are present. Common reagents include alkyl halides and bases like sodium hydride (NaH).

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Coupling Agents: DCC, HOBt

    Bases: TEA, NaH

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, or anticancer agent. Studies are ongoing to determine its efficacy and safety in various disease models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates of enzymes, while the quinazoline moiety can interact with nucleic acids or proteins, modulating their function. The oxane ring adds to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]-quinazolin-4-amine: Lacks the tetrahydro modification, which may affect its biological activity.

    N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-2-amine: Variation in the position of the amine group, which can lead to different interaction profiles with biological targets.

Uniqueness

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-4-16-15(3-1)17(19-12-18-16)20-13-5-8-21(11-13)14-6-9-22-10-7-14/h12-14H,1-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSFDRQQLRNSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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